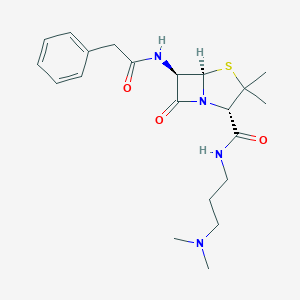
N-(3-Dimethylaminopropyl)benzylpenicillinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Dimethylaminopropyl)benzylpenicillinamide, also known as ampicillin, is a broad-spectrum antibiotic that is commonly used in the treatment of bacterial infections. It belongs to the class of penicillin antibiotics and is often used to treat infections of the respiratory tract, urinary tract, skin, and gastrointestinal tract.
Mécanisme D'action
Ampicillin works by inhibiting the synthesis of bacterial cell walls. It binds to and inhibits the activity of transpeptidase enzymes, which are responsible for the cross-linking of peptidoglycan chains in the bacterial cell wall. This leads to the weakening of the cell wall, making the bacteria more susceptible to osmotic pressure and eventually causing cell lysis.
Effets Biochimiques Et Physiologiques
Ampicillin has both biochemical and physiological effects on bacterial cells. Its primary biochemical effect is the inhibition of transpeptidase enzymes, which leads to the disruption of bacterial cell wall synthesis. Its physiological effects include the disruption of bacterial cell membrane integrity, the inhibition of bacterial DNA replication, and the inhibition of bacterial protein synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
Ampicillin has several advantages for lab experiments. It is relatively inexpensive and readily available, making it a popular choice for research. It is also effective against a wide range of bacterial species, making it a versatile antibiotic for use in various experiments. However, there are also limitations to its use. Ampicillin is not effective against all bacterial species, and some bacteria have developed resistance to it. Additionally, the use of antibiotics in lab experiments can have unintended effects on bacterial growth and gene expression.
Orientations Futures
There are several future directions for research on N-(3-Dimethylaminopropyl)benzylpenicillinamide. One area of research is the development of new antibiotics that are more effective against antibiotic-resistant bacteria. Another area of research is the study of the effects of antibiotics on the gut microbiome and the development of strategies to minimize the unintended effects of antibiotics on beneficial gut bacteria. Additionally, further research is needed to understand the mechanisms of antibiotic resistance and to develop new strategies for combating antibiotic-resistant bacteria.
Conclusion
In conclusion, N-(3-Dimethylaminopropyl)benzylpenicillinamide is a broad-spectrum antibiotic that has been extensively studied for its antibacterial properties. It is commonly used in scientific research and has several advantages for lab experiments. Its mechanism of action involves the inhibition of bacterial cell wall synthesis, and it has both biochemical and physiological effects on bacterial cells. However, there are also limitations to its use, and further research is needed to develop new antibiotics and strategies for combating antibiotic resistance.
Méthodes De Synthèse
Ampicillin is synthesized by the reaction of penicillin G with dimethylaminopropylamine and benzylchloride. The reaction takes place in an aqueous medium and is catalyzed by a base. The resulting product is N-(3-Dimethylaminopropyl)benzylpenicillinamide, which is then purified and isolated by various methods, such as crystallization, filtration, and chromatography.
Applications De Recherche Scientifique
Ampicillin has been extensively studied for its antibacterial properties and has been used in various scientific research applications. It is commonly used in microbiology and molecular biology research to study the effects of antibiotics on bacterial growth and gene expression. Ampicillin is also used in the development of new antibiotics and in the study of antibiotic resistance.
Propriétés
Numéro CAS |
105603-45-0 |
|---|---|
Nom du produit |
N-(3-Dimethylaminopropyl)benzylpenicillinamide |
Formule moléculaire |
C21H30N4O3S |
Poids moléculaire |
418.6 g/mol |
Nom IUPAC |
(2S,5R,6R)-N-[3-(dimethylamino)propyl]-3,3-dimethyl-7-oxo-6-[(2-phenylacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxamide |
InChI |
InChI=1S/C21H30N4O3S/c1-21(2)17(18(27)22-11-8-12-24(3)4)25-19(28)16(20(25)29-21)23-15(26)13-14-9-6-5-7-10-14/h5-7,9-10,16-17,20H,8,11-13H2,1-4H3,(H,22,27)(H,23,26)/t16-,17+,20-/m1/s1 |
Clé InChI |
VLBRNOPWGXMNBE-FUHIMQAGSA-N |
SMILES isomérique |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CC=C3)C(=O)NCCCN(C)C)C |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)NCCCN(C)C)C |
SMILES canonique |
CC1(C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CC=C3)C(=O)NCCCN(C)C)C |
Synonymes |
N-(3-dimethylaminopropyl)benzylpenicillinamide N-(3-dimethylaminopropyl)benzylpenicillinamide, 14C-labeled, (2S-(2alpha,5alpha,6beta))-isomer Pen G-ABP |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





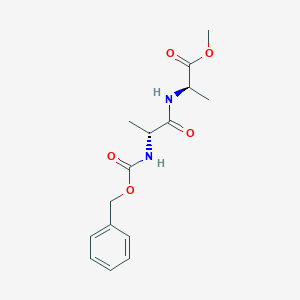
![Ethyl 3-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate](/img/structure/B8876.png)
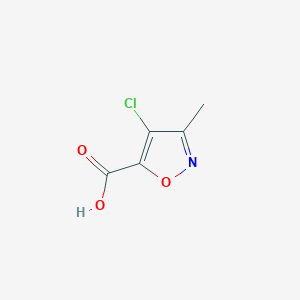
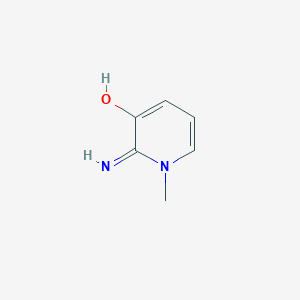

![1-(4-Ethylcyclohexyl)-4-[4-(4-methylcyclohexyl)phenyl]benzene](/img/structure/B8883.png)
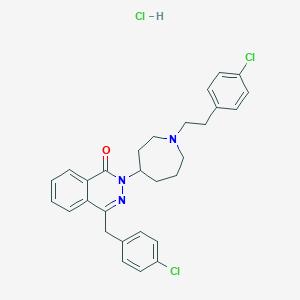
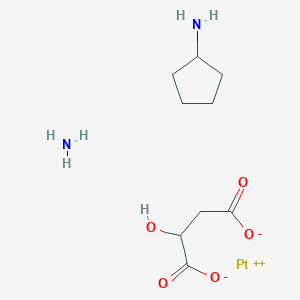

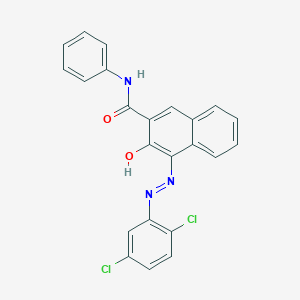

![Bis[tert-butyl(dimethyl)silyl] azelaate](/img/structure/B8892.png)